molecular formula C11H9BrClNO B8631016 5-(Bromomethyl)-4-(3-chlorophenyl)-2-methyl-1,3-oxazole CAS No. 89150-14-1

5-(Bromomethyl)-4-(3-chlorophenyl)-2-methyl-1,3-oxazole

Cat. No. B8631016
Key on ui cas rn: 89150-14-1
M. Wt: 286.55 g/mol
InChI Key: QOGKVRZABLIABN-UHFFFAOYSA-N
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Patent
US04596816

Procedure details

60% Sodium hydride in oil (0.47 g) was added portionwise to a solution of diethyl malonate (3.4 g) in N,N-dimethylformamide (20 ml) and under ice-cooling a solution of 5-bromomethyl-4-(3-chlorophenyl)-2-methyloxazole (3 g) in N,N-dimethylformamide (10 ml) was added. The mixture was stirred under ice-cooling for 30 minutes, diluted with water and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the residue was dissolved in ethanol (20 ml), followed by addition of 2N sodium hydroxide (20 ml). The mixture was refluxed for 5 minutes, diluted with water and washed with ethyl ether. The aqueous layer was adjusted to pH 2 with hydrochloric acid and extracted with ethyl ether The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the oily residue (mostly, half-ester) was dissolved in pyridine (20 ml). The solution was refluxed for 2.5 hours. The pyridine was then distilled off and the residue [mostly, ethyl 4-(3-chlorophenyl)-2-methyloxazole-5-propionate] was dissolved in a mixture of ethanol (10 ml) and 2N sodium hydroxide (10 ml). The solution was refluxed for 5 minutes, diluted with water and acidified with hydrochloric acid to give crsytals of 4-(3-chlorophenyl)-2-methyloxazole-5-propionic acid, yield 1.6 g (56.7%), m.p. 159°-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.47 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OCC)(=O)[CH2:4][C:5]([O:7]CC)=[O:6].Br[CH2:15][C:16]1[O:20][C:19]([CH3:21])=[N:18][C:17]=1[C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([Cl:28])[CH:23]=1>CN(C)C=O.O>[Cl:28][C:24]1[CH:23]=[C:22]([C:17]2[N:18]=[C:19]([CH3:21])[O:20][C:16]=2[CH2:15][CH2:4][C:5]([OH:7])=[O:6])[CH:27]=[CH:26][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.4 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
oil
Quantity
0.47 g
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrCC1=C(N=C(O1)C)C1=CC(=CC=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The ethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethanol (20 ml)
ADDITION
Type
ADDITION
Details
followed by addition of 2N sodium hydroxide (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
washed with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether The extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue (mostly, half-ester) was dissolved in pyridine (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 2.5 hours
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
The pyridine was then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue [mostly, ethyl 4-(3-chlorophenyl)-2-methyloxazole-5-propionate] was dissolved in a mixture of ethanol (10 ml) and 2N sodium hydroxide (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
diluted with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1N=C(OC1CCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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